molecular formula C11H14FNO B5320363 N-ethyl-3-(4-fluorophenyl)propanamide

N-ethyl-3-(4-fluorophenyl)propanamide

Cat. No.: B5320363
M. Wt: 195.23 g/mol
InChI Key: SLEZBGMAKQQQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-(4-fluorophenyl)propanamide is a fluorinated propanamide derivative characterized by a 4-fluorophenyl group attached to the propanamide backbone via a three-carbon chain and an ethyl substituent on the amide nitrogen. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name

N-ethyl-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-13-11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEZBGMAKQQQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic ring or adjacent groups significantly influence biological activity:

Compound Name Substituents/Modifications Biological Activity Key Reference(s)
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulphonyl]-2-hydroxy-2-methylpropanamide) Sulfonyl group, cyano, trifluoromethyl substituents Anti-androgenic (androgen receptor inhibition)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole ring, furan substituent Anticancer (KPNB1 inhibition)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Biphenyl, indole-ethyl chain Not explicitly stated; likely CNS or receptor modulation
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide Cyclopropyl, dichlorophenoxy group Antibacterial (Pseudomonas inhibitors)

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl in Bicalutamide) enhance receptor binding specificity, as seen in anti-androgenic activity .
  • Heterocyclic Additions (e.g., thiazole in ) improve target selectivity, such as KPNB1 inhibition for anticancer effects .
  • Bulkier Substituents (e.g., biphenyl in ) may influence blood-brain barrier penetration or receptor steric interactions .

Modifications to the Amide Side Chain

The nature of the amide substituent impacts solubility and pharmacokinetics:

Compound Name Amide Substituent Physicochemical Impact Reference(s)
N-Ethyl-3-(4-fluorophenyl)propanamide Ethyl group Moderate lipophilicity -
N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide Hydroxyphenethyl group Increased polarity, potential for hydrogen bonding
N-(Cyano(4-fluorophenyl)methyl)-2-(2,4-dichlorophenoxy)propanamide Cyano group Enhanced metabolic stability

Key Observations :

  • Hydrophilic Groups (e.g., hydroxyl in ) improve aqueous solubility but may reduce membrane permeability .
  • Electron-Deficient Groups (e.g., cyano in ) resist oxidative metabolism, prolonging half-life .

Functional Activity and Target Engagement

The 4-fluorophenylpropanamide scaffold demonstrates versatility across therapeutic areas:

  • Anticancer Activity : Compound 31 () inhibits KPNB1, a nuclear transport protein critical in cancer cell proliferation .
  • Anti-Androgenic Activity : Bicalutamide () binds androgen receptors, used in prostate cancer therapy .
  • GLUT4 Modulation : Compounds in mimic ritonavir’s effect on glucose uptake, suggesting metabolic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.